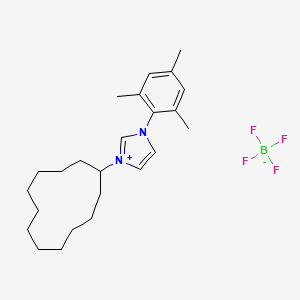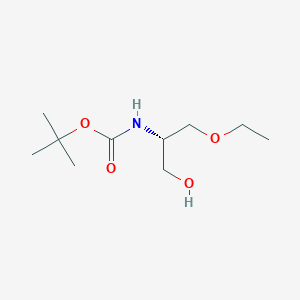![molecular formula C10H15IN2O B6309980 [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine CAS No. 1379762-27-2](/img/structure/B6309980.png)
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine, also known as IPPD, is an organic compound that belongs to the pyridine family. It is a colorless, crystalline solid with a melting point of 130-131 °C. IPPD is used as a catalyst in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the production of rubber accelerators. IPPD has also been studied for its potential application in other areas such as catalysis, drug delivery, and biotechnology.
Aplicaciones Científicas De Investigación
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine has been studied for its potential application in various scientific research areas. It has been used as a catalyst in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the production of rubber accelerators. It has also been studied for its potential application in catalysis, drug delivery, and biotechnology.
Mecanismo De Acción
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine acts as a catalyst in organic synthesis reactions. It is able to activate and facilitate the formation of carbon-carbon bonds, which allows for the synthesis of various chemical compounds. This compound also acts as an intermediate in the production of pharmaceuticals and as a starting material for the production of rubber accelerators.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical and physiological effects in humans and animals. However, it has been studied for its potential application in catalysis, drug delivery, and biotechnology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine in lab experiments is its ability to activate and facilitate the formation of carbon-carbon bonds, which allows for the synthesis of various chemical compounds. The main limitation of using this compound in lab experiments is that it is a relatively expensive compound.
Direcciones Futuras
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine has potential applications in a wide range of scientific research areas, including catalysis, drug delivery, and biotechnology. Future research should focus on the potential biochemical and physiological effects of this compound in humans and animals. Additionally, further research should focus on the potential applications of this compound in the production of pharmaceuticals and rubber accelerators. Finally, research should also focus on the development of more efficient and cost-effective methods for the synthesis of this compound.
Métodos De Síntesis
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine can be synthesized through various methods, such as the reaction of 5-iodopyridine with dimethylamine in the presence of a base and a catalyst. The reaction of 5-iodopyridine with dimethylamine in the presence of a base and a catalyst yields this compound in an overall yield of 70-80%. This compound can also be synthesized by the reaction of 3-iodopyridine with dimethylamine in the presence of a base and a catalyst. The reaction of 3-iodopyridine with dimethylamine yields this compound in an overall yield of 70-80%.
Propiedades
IUPAC Name |
3-(5-iodopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXRVUWLTGSRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)







